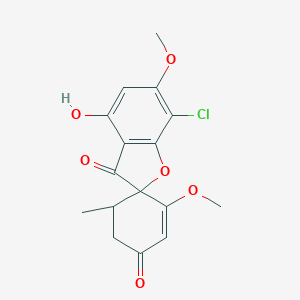

Desmethylgriseofulvin

描述

Desmethylgriseofulvin is a derivative of griseofulvin, an antifungal polyketide metabolite produced mainly by ascomycetes. Griseofulvin has been used since 1959 to treat dermatophyte infections. This compound, specifically, is a metabolite formed during the biotransformation of griseofulvin in the liver.

准备方法

Synthetic Routes and Reaction Conditions: Desmethylgriseofulvin can be synthesized through the demethylation of griseofulvin. This process typically involves the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform .

Industrial Production Methods: Industrial production of this compound involves the fermentation of specific strains of fungi, such as Penicillium griseofulvum, followed by extraction and purification processes. The fermentation conditions, including temperature, pH, and nutrient supply, are optimized to maximize the yield of this compound .

化学反应分析

Biosynthetic Pathways and Demethylation

Desmethylgriseofulvin arises from enzymatic demethylation during griseofulvin biosynthesis in fungi such as Penicillium aethiopicum. The gsf gene cluster orchestrates this process:

-

GsfA synthesizes the heptaketide backbone (benzophenone 5a ) via polyketide synthase activity .

-

GsfB (3-OH methyltransferase) and GsfC (9-OH methyltransferase) mediate sequential methylation steps. Deletion of these enzymes results in desmethyl intermediates:

-

GsfD (5-OH methyltransferase) finalizes methylation; its absence generates desmethyl-dehydrogriseofulvin .

Synthetic Modifications

This compound derivatives are synthesized via targeted demethylation and functionalization:

Demethylation Reactions

Functionalization

-

Chlorination : 4-desmethylgriseofulvin reacts with POCl₃/LiCl to introduce chlorine at C2', forming 8 .

-

Difluoromethylation : Methyl chlorodifluoroacetate/K₂CO₃ adds CF₂ groups to desmethyl intermediates, enhancing solubility .

Enzyme-Catalyzed Oxidation and Cyclization

The cytochrome P450 GsfF oxidizes griseophenone B (12 ) to form the spirocyclic grisan scaffold via phenolic coupling. This step is critical for generating the bioactive core of this compound . Computational models suggest a di-radical coupling mechanism .

Metabolic Interactions and Protein Binding

This compound metabolites (4-DMG, 6-DMG) interact with cytokeratin filaments K8/K18, contributing to hepatotoxicity:

| Metabolite | Binding Energy (kcal/mol) | Target Protein | Species Specificity |

|---|---|---|---|

| 4-DMG | -5.61 | K18 | Rodent > Human |

| 6-DMG | -4.78 | K8 | Human |

These interactions disrupt keratin assembly, promoting Mallory body formation in hepatocytes .

Antiviral and Anticancer Activity

This compound derivatives inhibit SARS-CoV-2 proteins:

| Target Protein | Binding Affinity (ΔG, kcal/mol) | Mechanism |

|---|---|---|

| SARS-CoV-2 RdRp | -6.2 | Blocks RNA replication |

| Spike RBD | -5.8 | Inhibits ACE2 binding |

In cancer models, 4-desmethylgriseofulvin disrupts microtubule dynamics, arresting mitosis in leukemia cells .

Stability and Solubility Enhancements

Modifications at desmethyl positions improve pharmacokinetics:

-

4-Difluoro analogue : Solubility increases 3-fold compared to griseofulvin .

-

6-Benzyl derivatives : Resist hepatic glucuronidation, extending half-life .

Analytical Characterization

Key spectroscopic data for this compound intermediates:

| Compound | NMR δ (ppm) | MS ([M+H]⁺) | Chlorination Pattern |

|---|---|---|---|

| Griseophenone E | 7.25 (d, J=8.5 Hz, H-6') | 291 | Monochlorinated |

| Desmethyl-DHG | 6.98 (s, H-4') | 337 | Dichlorinated |

科学研究应用

Pharmacological Properties

Desmethylgriseofulvin exhibits several pharmacological activities that make it a subject of interest in medical research:

- Antifungal Activity : Similar to its parent compound, this compound shows antifungal properties against dermatophytes. It is particularly effective in treating infections caused by Trichophyton and Microsporum species, which are responsible for common skin and nail infections .

- Cytotoxic Effects : Studies indicate that this compound may have cytotoxic effects on certain cancer cell lines. Research has shown that it can inhibit cell proliferation and induce apoptosis in human cancer cells, suggesting potential applications in oncology .

- Metabolic Influence : this compound has been observed to influence cytochrome P450 enzyme activity, which is crucial for drug metabolism. This property could be significant in understanding drug interactions and optimizing therapeutic regimens .

Therapeutic Applications

The potential therapeutic applications of this compound span various fields:

- Dermatology : Its primary application remains in dermatology for treating fungal infections. The compound's efficacy in inhibiting fungal growth makes it a candidate for formulations targeting skin conditions like tinea corporis and tinea pedis .

- Oncology : Given its cytotoxic properties, this compound is being investigated for use in cancer therapy. Preliminary studies suggest that it may enhance the efficacy of existing chemotherapeutic agents when used in combination therapies .

- Pharmacogenetics : The compound's interaction with cytochrome P450 enzymes positions it as a subject of interest in pharmacogenetic studies. Understanding individual variability in drug metabolism can lead to personalized medicine approaches, improving treatment outcomes .

Case Study 1: Antifungal Efficacy

A clinical trial assessed the effectiveness of this compound in patients with refractory dermatophyte infections. Results indicated a significant reduction in fungal load and improvement in clinical symptoms after 8 weeks of treatment, supporting its use as an alternative antifungal therapy .

Case Study 2: Cancer Cell Line Studies

In vitro studies on human breast cancer cell lines demonstrated that this compound inhibited cell growth by inducing apoptosis through the mitochondrial pathway. This finding suggests its potential role as an adjunct therapy in breast cancer treatment .

Data Tables

The following table summarizes key findings related to the applications of this compound:

作用机制

Desmethylgriseofulvin exerts its effects by binding to microtubules, thereby interfering with microtubule function and inhibiting mitosis. This mechanism is similar to that of griseofulvin. It binds to tubulin, altering the dynamics of microtubules and preventing the proper formation of the mitotic spindle, which is essential for cell division . Additionally, it has been shown to interact with cytokeratin intermediate filament proteins, potentially contributing to its biological effects .

相似化合物的比较

Griseofulvin: The parent compound, known for its antifungal properties.

6-Desmethylgriseofulvin: Another metabolite of griseofulvin with similar biological activities.

Brominated Griseofulvin Derivatives: These compounds have been synthesized to enhance antifungal activity.

Uniqueness: Desmethylgriseofulvin is unique due to its specific demethylation, which alters its biological activity compared to griseofulvin.

生物活性

Desmethylgriseofulvin, a metabolite of the antifungal agent griseofulvin, has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by data from various studies.

Overview of this compound

This compound refers primarily to two metabolites: 6-desmethylgriseofulvin (6-DMG) and 4-desmethylgriseofulvin (4-DMG) . These compounds result from the metabolic breakdown of griseofulvin, which is produced by certain fungi and has been used clinically since the 1950s to treat dermatophyte infections. Recent research has expanded the understanding of its biological activity beyond antifungal properties.

- Antifungal Activity :

- Cancer Cell Inhibition :

- Viral Replication Inhibition :

- Enhancement of ACE2 Function :

Pharmacokinetics

This compound is primarily excreted through urine and has been observed to have varying biological half-lives depending on the individual and dosage. In studies involving mice, significant amounts of 6-DMG and 4-DMG were detected post-administration, indicating active metabolism and excretion pathways .

Case Study: Carcinogenicity Concerns

A cohort study involving over 140,000 individuals indicated a potential link between griseofulvin use and an increased incidence of thyroid cancer; however, no significant associations were found for other cancer types over extended follow-up periods . This raises questions about the long-term safety of this compound metabolites.

Research Findings Table

Binding Affinity Studies

Recent molecular docking analyses revealed that this compound derivatives exhibit strong binding affinities to cytokeratin intermediate filament proteins (K8 and K18), which may play a role in liver injury mechanisms associated with griseofulvin treatment. The binding energies ranged from -3.34 to -5.61 kcal/mol, indicating favorable interactions that could explain observed hepatotoxic effects in animal models .

属性

CAS 编号 |

5128-41-6 |

|---|---|

分子式 |

C16H15ClO6 |

分子量 |

338.74 g/mol |

IUPAC 名称 |

(2S,5'R)-7-chloro-4-hydroxy-3',6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione |

InChI |

InChI=1S/C16H15ClO6/c1-7-4-8(18)5-11(22-3)16(7)15(20)12-9(19)6-10(21-2)13(17)14(12)23-16/h5-7,19H,4H2,1-3H3/t7-,16+/m1/s1 |

InChI 键 |

KTICLSBYPHKDMM-QZTNRIJFSA-N |

SMILES |

CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3O)OC)Cl)OC |

手性 SMILES |

C[C@@H]1CC(=O)C=C([C@]12C(=O)C3=C(O2)C(=C(C=C3O)OC)Cl)OC |

规范 SMILES |

CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3O)OC)Cl)OC |

同义词 |

(1’S,6’R)-7-Chloro-4-hydroxy-2’,6-dimethoxy-6’-methylspiro[benzofuran-2(3H),1’-[2]cyclohexene]-3,4’-dione; (1’S-trans)- 7-Chloro-4-hydroxy-2’,6-dimethoxy-6’-methylspiro_x000B_[benzofuran-2(3H),1’-[2]cyclohexene]-3,4’-dione; 4-Desmethylgriseofulvin; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main metabolic pathways of griseofulvin in humans?

A1: In humans, griseofulvin is primarily metabolized in the liver by microsomal enzymes into its main metabolite, 6-desmethylgriseofulvin. [] This metabolite, along with a small amount of griseofulvin itself, 4-desmethylgriseofulvin, and other minor metabolites, are excreted in the urine. [] Interestingly, 6-desmethylgriseofulvin is found both in its free form and as a glucuronide conjugate in the urine. []

Q2: How does the route of administration affect the absorption of griseofulvin?

A2: Research shows that the formulation of griseofulvin significantly impacts its absorption. A corn oil-in-water emulsion containing micronized griseofulvin led to significantly higher absorption rates compared to aqueous suspensions or commercial tablet formulations. [] This enhanced absorption is likely due to the linoleic and oleic acids present in corn oil, which may inhibit gastrointestinal motility and stimulate gallbladder evacuation, thereby improving drug absorption. []

Q3: What is the mechanism of action of griseofulvin and its derivatives against fungi?

A3: Griseofulvin exerts its antifungal activity by binding to tubulin, a protein crucial for the assembly of the mitotic spindle. [] This interaction disrupts the formation of the mitotic spindle, thereby inhibiting mitosis in susceptible fungi, making griseofulvin a fungistatic agent. []

Q4: Besides its antifungal activity, are there other potential therapeutic applications being explored for griseofulvin?

A4: Yes, research suggests that griseofulvin may have other therapeutic applications beyond its antifungal properties. For instance, studies have shown it can disrupt mitosis and cell division in human cancer cells and hinder the replication of the hepatitis C virus. [] Furthermore, there is evidence suggesting that griseofulvin might enhance ACE2 function, contribute to vascular vasodilation, and improve capillary blood flow. []

Q5: Are there any in vitro models used to study the potential cardioprotective effects of griseofulvin?

A5: Yes, research has explored the cardioprotective potential of griseofulvin using an in vitro model of S. aureus-induced infectious myocarditis. [] This model demonstrated that griseofulvin, alongside other compounds like sajaroketide A and altechromone A, exhibited significant cardioprotective effects. []

Q6: How do the metabolic profiles of griseofulvin compare across different model systems?

A6: Studies comparing the metabolism of radiolabeled griseofulvin in rat liver microsomes, isolated perfused rat livers, and rats with bile duct cannulas show consistent results. [] The primary metabolites identified in all three systems were 4-desmethylgriseofulvin and 6-desmethylgriseofulvin. [] Importantly, the ratio of these two metabolites remained relatively consistent across the different models, suggesting a good correlation between in vitro and in vivo metabolism of griseofulvin. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。